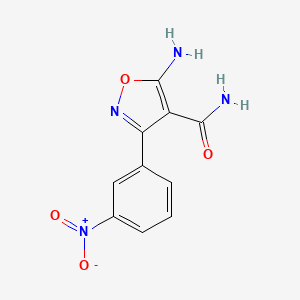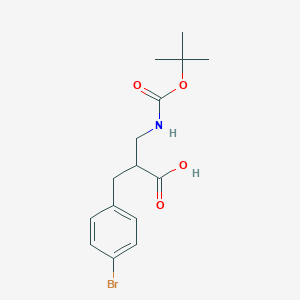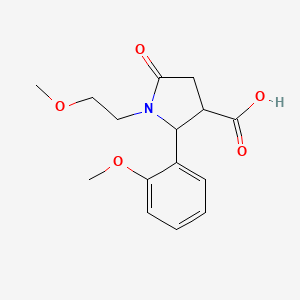
Chlorhydrate de (2-aminoéthyl)(méthyl)carbamate de tert-butyle
Vue d'ensemble
Description
Tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride: is a chemical compound with the molecular formula C8H18N2O2Cl and a molecular weight of 209.7 g/mol. It is a derivative of ethylenediamine, where one of the amino groups is protected by a tert-butyl carbamate group, and the other is methylated. This compound is commonly used in organic synthesis and biochemical research due to its ability to protect amino groups during chemical reactions.
Synthetic Routes and Reaction Conditions:
Protection of Ethylenediamine: The synthesis typically starts with ethylenediamine, which is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form tert-butyl N-(2-aminoethyl)carbamate.
Methylation: The resulting compound is then methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to yield tert-butyl (2-aminoethyl)(methyl)carbamate.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid (HCl) to form the hydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the synthesis of tert-butyl (2-aminoethyl)(methyl)carbamate hydrochloride is scaled up using similar reaction conditions but with optimized reaction vessels and continuous flow systems to ensure consistent product quality and yield.
Types of Reactions:
Deprotection: The tert-butyl carbamate group can be removed using strong acids or bases, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the amino group can be alkylated or acylated using various reagents.
Reduction and Oxidation: Although less common, the compound can be subjected to reduction or oxidation reactions under specific conditions.
Common Reagents and Conditions:
Deprotection: TFA, HCl, or other strong acids.
Substitution Reactions: Alkyl halides, acyl chlorides, and bases like TEA.
Reduction and Oxidation: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed:
Deprotection: Free ethylenediamine or its derivatives.
Substitution Reactions: Alkylated or acylated derivatives of the compound.
Reduction and Oxidation: Reduced or oxidized forms of the compound.
Applications De Recherche Scientifique
Chemistry: Tert-butyl (2-aminoethyl)(methyl)carbamate hydrochloride is widely used in organic synthesis as a protecting group for amines, allowing chemists to perform reactions on other parts of the molecule without affecting the amine group. Biology: In biochemical research, it is used to protect amino groups in peptides and proteins during synthesis and modification. Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require amine protection. Industry: It is employed in the production of various chemicals and materials that require precise control over amine functionality.
Mécanisme D'action
The compound exerts its effects primarily through the protection of amino groups. The tert-butyl carbamate group acts as a protecting group, preventing the amine from reacting with other reagents during chemical reactions. This allows for selective reactions to occur on other parts of the molecule. The mechanism involves the formation of a stable carbamate bond, which can be selectively removed under specific conditions.
Molecular Targets and Pathways Involved:
Amino Groups: The primary target is the amino group, which is protected by the tert-butyl carbamate group.
Chemical Reactions: The compound is involved in various chemical reactions, including deprotection, substitution, and reduction/oxidation reactions.
Comparaison Avec Des Composés Similaires
N-Boc-ethylenediamine: Similar to tert-butyl (2-aminoethyl)(methyl)carbamate hydrochloride, but without the methyl group.
N-Boc-2-aminoethanol: Another derivative of ethylenediamine with a different protecting group.
N-Boc-2-aminopropanol: Similar structure but with a propyl group instead of ethyl.
Uniqueness: Tert-butyl (2-aminoethyl)(methyl)carbamate hydrochloride is unique in its combination of the tert-butyl carbamate protecting group and the methylated amine, which provides specific reactivity and stability that are not found in other similar compounds.
Propriétés
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-methylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-8(2,3)12-7(11)10(4)6-5-9;/h5-6,9H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNBLKIKMSKZGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662485 | |
| Record name | tert-Butyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202207-78-1 | |
| Record name | tert-Butyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1520684.png)


